molecular formula C9H7F5N2O B2841731 N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide CAS No. 2172622-53-4

N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide

Cat. No. B2841731
CAS RN: 2172622-53-4
M. Wt: 254.16
InChI Key: LWAQNFWNYXOVBU-UHFFFAOYSA-N
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Description

N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide, also known as HPEC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. This compound belongs to the class of hydroxamic acids, which are known for their ability to inhibit enzymes that play a key role in various diseases.

Mechanism of Action

N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide exerts its biological effects by binding to the active site of enzymes and inhibiting their activity. It has been shown to have a high affinity for HDACs, which are involved in the regulation of gene expression and play a key role in cancer progression. N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide also inhibits MMPs, which are involved in the degradation of extracellular matrix and contribute to tumor invasion and metastasis.
Biochemical and Physiological Effects:
N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and immunomodulatory activities. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide also modulates the immune system by increasing the activity of natural killer cells and enhancing the production of cytokines.

Advantages and Limitations for Lab Experiments

N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes. It can be easily synthesized in the lab and purified to high levels of purity. However, N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide, including:
1. Development of N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity.
2. Investigation of the mechanisms underlying the immunomodulatory effects of N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide and its potential applications in cancer immunotherapy.
3. Exploration of the role of N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
4. Development of novel drug delivery systems for N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide to improve its bioavailability and efficacy.
5. Investigation of the potential synergistic effects of N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide with other anti-cancer agents, such as chemotherapy and radiation therapy.
In conclusion, N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide is a promising compound with potential applications in medicinal chemistry and drug development. Its ability to inhibit enzymes involved in various diseases makes it an attractive target for drug discovery. Further research is needed to fully understand the mechanisms underlying its biological effects and to develop more effective and safe derivatives for clinical use.

Synthesis Methods

N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide can be synthesized through a multi-step process that involves the reaction of pentafluoroethylbenzene with hydroxylamine and subsequent purification steps. The yield of N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide can be improved by optimizing the reaction conditions and using high-quality reagents.

Scientific Research Applications

N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in cancer and other diseases. N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide has also been investigated for its ability to modulate the immune system and improve the efficacy of cancer immunotherapy.

properties

IUPAC Name

N'-hydroxy-3-(1,1,2,2,2-pentafluoroethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5N2O/c10-8(11,9(12,13)14)6-3-1-2-5(4-6)7(15)16-17/h1-4,17H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAQNFWNYXOVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-3-(pentafluoroethyl)benzene-1-carboximidamide

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